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Compound of Interest

Compound Name: 1-Propylpiperazin-2-one

CAS No.: 65464-10-0

Cat. No.: B1328566

Get Quote

Document Type: Technical Reference Guide Subject: 1-Propylpiperazin-2-one (CAS:

Analogous to 4-propyl isomers, specific CAS varies by synthesis) Molecular Formula:

Molecular Weight: 142.20 g/mol [1]

Executive Summary & Structural Context[1][2][3][4]
[5][6][7][8]
This guide details the spectral characterization of 1-propylpiperazin-2-one, a piperazinone

derivative often utilized as a peptidomimetic scaffold in medicinal chemistry.[1] Accurate

characterization is critical to distinguish this specific isomer (N1-substituted) from its

regioisomer, 4-propylpiperazin-2-one.[1]

Structural Definition: In the IUPAC numbering for piperazin-2-one:

Position 1 (N1): Amide nitrogen (Substituted with Propyl group).[1][2]
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Position 2 (C2): Carbonyl carbon.[1]

Position 4 (N4): Amine nitrogen (Secondary amine, unsubstituted).[1]

Key Diagnostic Feature: Unlike secondary amides, 1-propylpiperazin-2-one is a tertiary

amide.[1] Consequently, its IR spectrum lacks the Amide II N-H bending band, and its NMR

spectrum lacks the downfield Amide N-H proton signal, distinguishing it from the N4-propyl

isomer.[1]

Synthesis Context & Impurity Profile
Understanding the synthesis route is essential for interpreting spectral impurities. This

compound is typically synthesized via two primary pathways:[1]

Intramolecular Cyclization: Reaction of N-propylethylenediamine with chloroacetyl chloride or

glyoxal derivatives.[1]

Common Impurities: Uncyclized linear amides, residual diamines.[1]

Alkylation: Selective alkylation of piperazin-2-one.

Common Impurities: 4-propylpiperazin-2-one (regioisomer), 1,4-dipropylpiperazin-2-one

(over-alkylation).[1]

Mass Spectrometry (MS) Analysis[1][7]
Mass spectrometry provides the primary confirmation of molecular weight and purity.[1]

Experimental Parameters (ESI-MS)
Ionization Mode: Electrospray Ionization (ESI), Positive Mode (

).[1]

Solvent: Methanol/Water (50:[1]50) + 0.1% Formic Acid.

Flow Rate: 0.2 mL/min.

Spectral Data & Fragmentation Logic
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Ion Type m/z (Expected) Interpretation

143.21
Protonated molecular ion

(Base Peak).[1]

165.19
Sodium adduct (common in

glass containers).[1]

285.41
Dimer (concentration

dependent).[1]

Fragmentation Pattern (MS/MS):

Ring Opening: Cleavage of the amide bond often precedes fragmentation.

Loss of Propyl: Neutral loss of propene (

, -42 Da) or propyl radical depending on energy, though ESI is soft.[1]

Diagnostic Fragment: Loss of CO (28 Da) from the lactam ring is characteristic of cyclic

amides.

[M+H]+ 
 m/z 143

Ring Opening 
 (Amide Cleavage)

CID Energy

Loss of CO 
 (-28 Da)

Loss of C3H7 
 (Propyl)

Click to download full resolution via product page

Figure 1: Proposed fragmentation pathway for 1-propylpiperazin-2-one under collision-

induced dissociation (CID).[1]

Infrared Spectroscopy (IR)[1][10][11]
IR is the definitive method for confirming the functional group status, specifically the tertiary

amide nature.[1]
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Key Absorption Bands[1][11]
Frequency (

)
Intensity Assignment Diagnostic Note

3300 - 3450 Medium, Broad N-H Stretch (Amine)

Originates from N4-H.

[1] If this were 1,4-

dipropyl, this band

would be absent.[1]

2850 - 2960 Strong C-H Stretch

Propyl chain

(methyl/methylene)

and ring C-H.

1640 - 1660 Very Strong
C=O[1] Stretch

(Amide I)

Typical for tertiary

lactams (lower freq

than esters).[1]

~1460 Medium Scissoring
Propyl and ring

methylenes.

Absent - Amide II (N-H Bend)

Crucial: The absence

of the ~1550

band confirms N1 is

substituted (Tertiary

Amide).[1]

Nuclear Magnetic Resonance (NMR)[1][2][4][5][7][8]
[9][10][11][12]
NMR is the gold standard for structural proof. The data below represents the theoretical

expectation based on chemometric shifts for piperazinone scaffolds.

Sample Preparation Protocol
Solvent:

(Chloroform-d) is preferred for resolution.[1]
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may be used if solubility is poor, but N-H protons will shift/broaden.[1]

Concentration: 10-15 mg in 0.6 mL solvent.

Reference: TMS (0.00 ppm) or residual

(7.26 ppm).[1]

NMR Data (400 MHz, )

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.mdpi.com/1996-1944/14/22/7094
https://www.mdpi.com/1996-1944/14/22/7094
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1328566?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Position
Shift (

, ppm)
Multiplicity Integral

Assignment
Logic

Propyl-CH3 0.90
Triplet (

Hz)
3H

Terminal methyl

of propyl group.

[1]

Propyl-CH2 1.55 Multiplet (Sextet) 2H

Central

methylene of

propyl group.[1]

N4-H 1.8 - 2.2 Broad Singlet 1H

Amine proton

(exchangeable

with

).[1]

Ring C5-H 3.05 Triplet/Multiplet 2H

Adjacent to

amine N4,

shielded relative

to amide N1.[1]

Ring C6-H 3.35 Triplet/Multiplet 2H
Adjacent to

amide N1.[1]

Propyl-N-CH2 3.40
Triplet (

Hz)
2H

Methylene

attached to N1

(Amide N).[1]

Ring C3-H 3.55 Singlet 2H

Isolated

methylene

between

Carbonyl and

N4.

Expert Insight (Conformational Analysis): Piperazinones can exhibit ring inversion.[1] At room

temperature, signals may appear averaged.[1] If "splitting" or broadening of the C3/C5/C6

signals is observed, it indicates restricted rotation or slow ring inversion.[1] Warming the

sample to 50°C usually sharpens these peaks.
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NMR Data (100 MHz, )

Position
Shift (

, ppm)
Assignment

C2 168.5
Carbonyl (C=O).[1]

Characteristic lactam shift.

C3 50.2
Methylene between C=O and

N4.

N1-Propyl 48.5
Methylene of propyl chain

attached to N1.[1]

C6 46.8
Methylene adjacent to N1

(Ring).

C5 42.1
Methylene adjacent to N4

(Ring).

Propyl-C2 20.5
Central methylene of propyl

chain.[1]

Propyl-C1 11.2 Terminal methyl.[1]

Structural Validation Workflow
To ensure the distinction between the 1-propyl (target) and 4-propyl (isomer) variants, follow

this logical correlation pathway using 2D NMR.
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Unknown Isomer Sample

Run HMBC (Heteronuclear Multiple Bond Correlation)

Check Propyl-CH2 
 Correlation to C=O

Correlation Observed 
 (3-bond coupling)

Strong Crosspeak

NO Correlation Observed 
 (Too distant)

Absent Crosspeak

CONFIRMED: 
 1-Propylpiperazin-2-one 
 (Propyl is on Amide N)

LIKELY: 
 4-Propylpiperazin-2-one 
 (Propyl is on Amine N)

Click to download full resolution via product page

Figure 2: HMBC logic flow for distinguishing N1-substituted vs N4-substituted piperazinones.

Explanation of Figure 2: In the HMBC spectrum, protons correlate with carbons 2-3 bonds

away.[1]

1-Propyl Isomer: The

-protons of the propyl group are 3 bonds away from the Carbonyl Carbon (C2).[1] Expect a
cross-peak.
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4-Propyl Isomer: The propyl group is on N4.[1] The Carbonyl is at C2. The distance is too

great (>4 bonds).[1] Expect NO cross-peak.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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